2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-8-13-22-20(14-17)26(30)24(35(31,32)19-11-9-18(33-2)10-12-19)15-28(22)16-25(29)27-21-6-4-5-7-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXOUJDEISQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound belonging to the quinoline derivative class. This compound features a unique combination of functional groups, including a sulfonamide and methoxyphenyl substituents, which contribute to its diverse biological activities. The quinoline core is well-known for its pharmacological potential, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(2-methoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]acetamide |
| Molecular Formula | C26H24N2O6S |
| CAS Number | 866813-70-9 |
The presence of the methoxy and sulfonamide groups enhances the compound's reactivity and interaction with biological targets, making it a promising candidate for therapeutic applications.
Synthesis
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions:
- Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.
- Introduction of the Sulfonyl Group : Sulfonylation is performed by reacting a sulfonyl chloride with the quinoline derivative.
- Attachment of Methoxyphenyl Groups : These groups are introduced via nucleophilic aromatic substitution reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Antimicrobial Activity
Studies have shown that quinoline derivatives, including this compound, possess antimicrobial properties. The sulfonamide group is particularly known for enhancing such activity by interfering with bacterial folate synthesis pathways.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies indicate that it may interact with DNA or modulate signaling pathways related to cell survival and growth.
Anti-inflammatory Effects
There is evidence supporting its anti-inflammatory potential, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role, such as certain metabolic disorders.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- Antimicrobial Activity : A study by Berest et al. (2011) demonstrated that phenoxy-N-arylacetamide derivatives exhibit significant antimicrobial effects against various pathogens.
- Anticancer Activity : Rani et al. (2014) reported that certain quinoline derivatives showed promising results in inhibiting cancer cell lines through apoptosis induction.
- Anti-inflammatory Mechanisms : Research by Hsieh et al. (2012) highlighted anti-inflammatory effects linked to similar quinoline structures.
The mechanisms underlying the biological activities of 2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide may include:
- Enzyme Inhibition : Binding to and inhibiting enzymes critical for metabolic pathways.
- Signal Modulation : Affecting key signaling pathways that regulate cellular functions such as proliferation and apoptosis.
- DNA Interaction : Directly binding to DNA, potentially interfering with replication and transcription processes.
Q & A
Basic: What are the primary synthetic routes for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core. A Friedländer synthesis is commonly employed, condensing aniline derivatives with ketones under acidic or basic catalysis . Subsequent steps include:
- Sulfonylation : Introducing the 4-methoxybenzenesulfonyl group via nucleophilic substitution or coupling reactions.
- Acetamide formation : Reacting the intermediate with 2-methoxyphenylamine using carbodiimide-based coupling agents.
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product.
Key parameters: Temperature (60–120°C), solvent selection (e.g., DMF or dichloromethane), and catalyst choice (e.g., Hünig’s base) .
Advanced: How can researchers optimize reaction conditions for introducing sulfonyl groups?
Optimization involves:
- Catalyst screening : Test bases like triethylamine or DMAP to enhance sulfonyl group incorporation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve electrophilicity of sulfonyl chlorides.
- Temperature control : Moderate heating (80–100°C) balances reactivity and side-product formation.
- Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic methods confirm the compound’s structure?
- NMR : H and C NMR identify proton environments (e.g., sulfonyl-OCH at ~3.8 ppm) and quinoline carbonyls (~170 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] for CHNOS).
- IR Spectroscopy : Confirm carbonyl (1650–1750 cm) and sulfonyl (1150–1250 cm) stretches .
Advanced: How to resolve contradictions in reported biological activity data?
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorobenzenesulfonyl vs. 3,4-dimethylbenzenesulfonyl groups) to isolate substituent effects .
- Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. MCF-7) and incubation time.
- Dose-response curves : Use IC values to quantify potency discrepancies across studies .
Basic: Which functional groups dominate its chemical reactivity?
- Sulfonyl group : Participates in nucleophilic substitutions (e.g., with amines or thiols).
- Quinoline-4-one : Prone to redox reactions (e.g., reduction to dihydroquinoline).
- Acetamide moiety : Stabilizes hydrogen bonding in biological interactions .
Advanced: What computational methods predict target interactions?
- Molecular docking : Simulate binding to enzymes (e.g., tyrosine kinases) using AutoDock Vina or Schrödinger .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .
Basic: What derivatization reactions are feasible for structural diversification?
- Oxidation : Convert quinoline-4-one to N-oxide derivatives using m-CPBA .
- Substitution : Replace methoxy groups with halides via SNAr reactions .
- Reduction : Hydrogenate the quinoline ring to tetrahydroquinoline using Pd/C .
Advanced: How to address poor solubility in pharmacological assays?
- Co-solvents : Use DMSO/PEG mixtures (<5% v/v to avoid cytotoxicity).
- Salt formation : Synthesize hydrochloride or sodium salts.
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability .
Basic: What biological targets are hypothesized for this compound?
Similar quinoline-sulfonyl derivatives interact with:
- Kinases : Inhibit ATP-binding pockets (e.g., EGFR, VEGFR).
- G-protein-coupled receptors (GPCRs) : Modulate signaling via allosteric binding .
Advanced: How to design a structure-activity relationship (SAR) study?
- Variable substituents : Synthesize analogs with modified sulfonyl (e.g., -CF) or aryl groups (e.g., 3-methoxyphenyl).
- Pharmacophore mapping : Identify essential moieties (e.g., sulfonyl for hydrophobic interactions).
- In vitro profiling : Test against a panel of enzymes/cell lines to establish selectivity .
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